molecular formula C10H16O B1654352 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane CAS No. 2225-98-1

3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane

Cat. No. B1654352
CAS RN: 2225-98-1
M. Wt: 152.23 g/mol
InChI Key: AGHSZSJVJPSERC-UHFFFAOYSA-N
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Description

3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane is a chemical compound with the molecular formula C10H16O . It is also known as 4-Oxatricyclo[5.1.0.03,5]octane,3,8,8-trimethyl .


Molecular Structure Analysis

This compound contains a total of 29 bonds; 13 non-H bonds, 2 three-membered rings, 1 six-membered ring, 2 seven-membered rings, 1 eight-membered ring, 1 ether (aliphatic), and 1 Oxirane .


Physical And Chemical Properties Analysis

The boiling point of this compound is between 155-159 °C (under a pressure of 99 Torr), and it has a density of 0.9794 g/cm3 at 30 °C .

Scientific Research Applications

Photochemical Properties and Reactions

The photorearrangement of similar compounds, like 5-alkyl-1-hydroxy-8-oxabicyclo[3.2.1]octa-3,6-dien-2-ones, has been studied, showing production of 2-alkyl-3-oxatricyclo[3.3.0.02,8]octane-4,6-diones upon irradiation. This research contributes to our understanding of the photochemical behaviors of related compounds (Mori, Kasai, & Takeshita, 1988).

Crystallography and Structural Analysis

Crystal structures of similar compounds, like 5-oxatricyclo[5.1.0.0(1,3)]octane-4-one, have been analyzed. These studies contribute to a deeper understanding of molecular structures and their polymorphic forms, critical for material science and chemical synthesis (Yufit, Kozhushkov, Howard, & de Meijere, 2002).

Chemical Transformations and Synthesis

Research into the chemical transformations, like the reduction of 3-oxatricyclo[3.2.1.02,4]octane-endo-6-carbonitrile, provides insights into the synthesis of novel compounds. These studies contribute to synthetic chemistry, facilitating the creation of new materials and chemicals (Kasyan, Okovity, & Kasyan, 1997).

Supramolecular Chemistry

The synthesis and analysis of molecular structures, like 4,8-Disubstituted 1,5-Dichloro-2,6-dioxotricyclo[5.1.0.03,5]octanes, play a crucial role in understanding intermolecular interactions and supramolecular structures. These insights are fundamental for the development of new materials and in the field of supramolecular chemistry (Gubaidullin, Mamedov, Litvinov, Ye, & Tsuboi, 2003).

Catalytic and Asymmetric Synthesis

Advancements in catalytic and asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives, through reactions like platinum-containing carbonyl ylides with vinyl ethers, demonstrate the compound's relevance in creating enantiomerically pure substances. This area of research is significant for pharmaceutical synthesis and organic chemistry (Ishida, Kusama, & Iwasawa, 2010).

Safety and Hazards

Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-9(2)6-4-8-10(3,11-8)5-7(6)9/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGHSZSJVJPSERC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC3(C(C2)O3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241384
Record name 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Molecular Weight

152.23 g/mol
Source PubChem
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CAS RN

2225-98-1, 21218-11-1, 35671-18-2
Record name 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Record name 3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane
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Record name (1alpha,3beta,5beta,7alpha)-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane
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Record name (1alpha,3alpha,5alpha,7alpha)-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane
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Record name 3,8,8-Trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Record name 3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Record name (1α,3α,5α,7α)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Record name (1α,3β,5β,7α)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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